Superior Clinical Symptom Improvement in Reflux Esophagitis Versus Famotidine
In a multi-center, randomized, double-blind, non-inferiority Phase III trial comparing lafutidine 20 mg/day (n=144) with famotidine 40 mg/day (n=145) and omeprazole 20 mg/day (n=147) in patients with erosive reflux esophagitis, lafutidine demonstrated non-inferiority to famotidine for endoscopic healing (70.14% vs. 63.45%; difference 6.69%, 95% CI [-4.14 to 17.52]) [1]. However, lafutidine was statistically significantly superior to famotidine for clinical symptom improvement, achieving 53.73% clinical improvement compared to 39.55% for famotidine (P = 0.0200) [1]. This finding was corroborated in a separate Japanese randomized controlled trial in mild reflux esophagitis, where lafutidine achieved an 8-week endoscopic healing rate of 67.7% compared to 56.6% for famotidine and 41.2% for placebo (P=0.002 for lafutidine versus placebo) [2].
| Evidence Dimension | Clinical symptom improvement rate at 8 weeks |
|---|---|
| Target Compound Data | 53.73% (lafutidine 20 mg/day) |
| Comparator Or Baseline | 39.55% (famotidine 40 mg/day) |
| Quantified Difference | Absolute difference: +14.18 percentage points; P = 0.0200 |
| Conditions | Multi-center, randomized, double-blind, non-inferiority Phase III trial; patients with erosive reflux esophagitis; 8-week treatment duration; endoscopic confirmation |
Why This Matters
Demonstrates that lafutidine provides statistically and clinically superior symptom relief compared to a widely prescribed first-line H2 antagonist, directly impacting patient-reported outcomes and therapeutic selection.
- [1] Kim EH, Lee YC, Chang YW, et al. Efficacy of Lafutidine Versus Famotidine in Patients with Reflux Esophagitis: A Multi-Center, Randomized, Double-Blind, Non-inferiority Phase III Trial. Dig Dis Sci. 2015;60(6):1724-1732. View Source
- [2] Fujiwara Y, Higuchi K, Nebiki H, et al. A double-blind, controlled study comparing lafutidine with placebo and famotidine in Japanese patients with mild reflux esophagitis. J Gastroenterol. 2010;45(12):1219-1227. View Source
